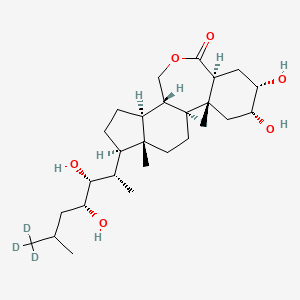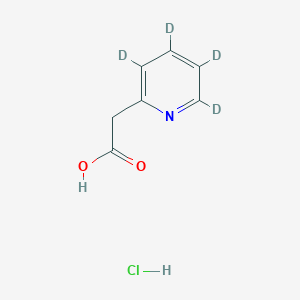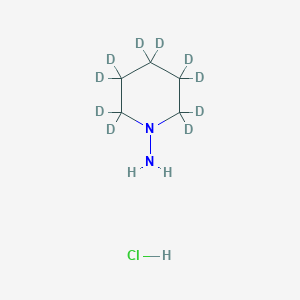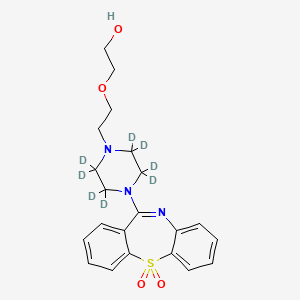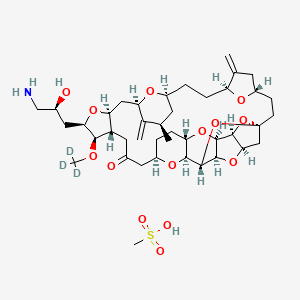
Eribulin-d3 (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eribulin-d3 (mesylate) is a deuterated form of eribulin mesylate, a synthetic analogue of halichondrin B, which is a natural product isolated from the marine sponge Halichondria okadai. Eribulin mesylate is a microtubule-targeting agent used primarily in the treatment of metastatic breast cancer . The deuterated form, Eribulin-d3 (mesylate), is used in research to study the pharmacokinetics and metabolism of eribulin mesylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Eribulin mesylate is synthesized through a complex multi-step process starting from halichondrin B. The synthesis involves the formation of a macrocyclic ketone structure, which is crucial for its biological activity . The deuterated form, Eribulin-d3 (mesylate), is prepared by incorporating deuterium atoms into specific positions of the eribulin mesylate molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process .
Industrial Production Methods
The industrial production of Eribulin-d3 (mesylate) follows similar synthetic routes as eribulin mesylate but requires additional steps to ensure the incorporation of deuterium atoms. This involves the use of deuterated starting materials and careful control of reaction conditions to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Eribulin-d3 (mesylate) undergoes various chemical reactions, including:
Oxidation: Eribulin-d3 (mesylate) can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated alcohols or amines .
Applications De Recherche Scientifique
Eribulin-d3 (mesylate) has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of eribulin mesylate in biological systems.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites of eribulin mesylate.
Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of eribulin mesylate in various cancer models.
Drug Development: Assists in the development of new analogues and derivatives with improved pharmacological properties
Mécanisme D'action
Eribulin-d3 (mesylate) exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. This leads to the sequestration of tubulin into nonproductive aggregates, resulting in a G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The molecular targets include tubulin beta-1 chain and apoptosis regulator Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Halichondrin B: The natural product from which eribulin mesylate is derived.
Paclitaxel: Another microtubule-targeting agent used in cancer treatment.
Docetaxel: A taxane similar to paclitaxel with a slightly different mechanism of action.
Uniqueness
Eribulin-d3 (mesylate) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Unlike other microtubule-targeting agents, eribulin mesylate has a distinct mechanism of action that involves the inhibition of microtubule growth without affecting the shortening phase .
Propriétés
Formule moléculaire |
C41H63NO14S |
|---|---|
Poids moléculaire |
829.0 g/mol |
Nom IUPAC |
(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-14-methyl-8,15-dimethylidene-21-(trideuteriomethoxy)-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid |
InChI |
InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1/i4D3; |
Clé InChI |
QAMYWGZHLCQOOJ-OGUHGQNFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H]1[C@H]2CC(=O)C[C@H]3CC[C@H]4[C@H](O3)[C@H]5[C@H]6[C@@H](O4)[C@@H]7[C@H](O6)C[C@@](O7)(O5)CC[C@H]8CC(=C)[C@@H](O8)CC[C@H]9C[C@H](C(=C)[C@H](O9)C[C@@H]2O[C@@H]1C[C@@H](CN)O)C.CS(=O)(=O)O |
SMILES canonique |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




